molecular formula C13H16N4O3S2 B6039796 N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide

N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B6039796
M. Wt: 340.4 g/mol
InChI Key: CMUODFPUHABMLV-UHFFFAOYSA-N
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Description

N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide, also known as DMTA, is a chemical compound that has gained interest in scientific research due to its potential biological and pharmacological properties. DMTA is a thiazole-based compound that has been synthesized and studied for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in inflammation and cancer development. N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the mechanism of action of N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide is not fully understood, which may make it difficult to optimize its use in research.

Future Directions

There are several future directions for research on N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide, including further studies on its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential use in other scientific research applications. Additionally, further studies on the toxicity and safety of N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide are needed to determine its potential for clinical use.

Synthesis Methods

N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multistep process that involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with thioacetamide in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cancer, inflammation, and infectious diseases. Studies have shown that N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

properties

IUPAC Name

N-[5-[[4-(dimethylamino)phenyl]sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-9(18)15-13-14-8-12(21-13)22(19,20)16-10-4-6-11(7-5-10)17(2)3/h4-8,16H,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUODFPUHABMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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